3,5-Dimethylthiophene-2-sulfonyl chloride
Overview
Description
3,5-Dimethylthiophene-2-sulfonyl chloride is an organosulfur compound with the molecular formula C6H7ClO2S2 and a molecular weight of 210.7 g/mol . This compound is characterized by the presence of a thiophene ring substituted with two methyl groups at positions 3 and 5, and a sulfonyl chloride group at position 2. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylthiophene-2-sulfonyl chloride typically involves the sulfonylation of 3,5-dimethylthiophene. One common method includes the reaction of 3,5-dimethylthiophene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 2-position of the thiophene ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylthiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfoxides and Sulfones: Formed by the oxidation of the thiophene ring.
Scientific Research Applications
3,5-Dimethylthiophene-2-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: For the development of potential drug candidates, particularly those involving sulfonamide or sulfonate ester functionalities.
Material Science: In the preparation of functionalized polymers and advanced materials.
Biological Studies: As a reagent for modifying biomolecules and studying their interactions.
Mechanism of Action
The mechanism of action of 3,5-Dimethylthiophene-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, introducing sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
3-Methylthiophene-2-sulfonyl chloride: Lacks the additional methyl group at position 5.
2,5-Dimethylthiophene-3-sulfonyl chloride: Has the sulfonyl chloride group at position 3 instead of 2.
Thiophene-2-sulfonyl chloride: Lacks the methyl groups at positions 3 and 5.
Uniqueness
3,5-Dimethylthiophene-2-sulfonyl chloride is unique due to the presence of two methyl groups at positions 3 and 5, which can influence its reactivity and the steric environment around the sulfonyl chloride group. This structural feature can affect the compound’s behavior in chemical reactions and its suitability for specific applications.
Properties
IUPAC Name |
3,5-dimethylthiophene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2S2/c1-4-3-5(2)10-6(4)11(7,8)9/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUTXKZCJRHIMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314938-98-1 | |
Record name | 3,5-dimethylthiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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